molecular formula C17H19FN2O3S B11139568 6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Cat. No.: B11139568
M. Wt: 350.4 g/mol
InChI Key: BLRMKHJPJGWRNV-UHFFFAOYSA-N
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Description

6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the attachment of the hexanoic acid chain. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and palladium-catalyzed coupling reactions.

    Attachment of the Hexanoic Acid Chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thiazole ring can participate in hydrogen bonding and other interactions. The compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-4-methyl-1,3-thiazole: Shares the thiazole and fluorophenyl groups but lacks the hexanoic acid chain.

    4-Methyl-1,3-thiazole-5-carboxylic acid: Contains the thiazole ring and carboxylic acid but lacks the fluorophenyl group.

    6-Aminohexanoic acid: Contains the hexanoic acid chain but lacks the thiazole and fluorophenyl groups.

Uniqueness

6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is unique due to its combination of a fluorophenyl group, a thiazole ring, and a hexanoic acid chain. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

6-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C17H19FN2O3S/c1-11-15(16(23)19-10-6-2-3-9-14(21)22)24-17(20-11)12-7-4-5-8-13(12)18/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,19,23)(H,21,22)

InChI Key

BLRMKHJPJGWRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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